molecular formula C15H21N3O5S B3685321 3-METHYL-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE

3-METHYL-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE

Cat. No.: B3685321
M. Wt: 355.4 g/mol
InChI Key: AMBYZWHYOKWRRU-UHFFFAOYSA-N
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Description

3-METHYL-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE is a complex organic compound that features a piperazine ring substituted with a nitrophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The nitrophenylsulfonyl group can be introduced through a reaction with 4-nitrobenzenesulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.

    Substitution: Reagents like sodium hydride or potassium carbonate can be used to facilitate nucleophilic substitution.

Major Products

    Reduction of the nitro group: Produces the corresponding amine derivative.

    Substitution reactions: Can yield various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s piperazine ring is a common motif in pharmaceuticals, and its derivatives may exhibit biological activity.

    Materials Science: The compound could be used in the synthesis of novel materials with unique properties.

    Biological Studies: Its derivatives might be used as probes or inhibitors in biochemical assays.

Mechanism of Action

The exact mechanism of action for 3-METHYL-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The nitrophenylsulfonyl group may enhance binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties not found in other compounds.

Properties

IUPAC Name

3-methyl-1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5S/c1-12(2)11-15(19)16-7-9-17(10-8-16)24(22,23)14-6-4-3-5-13(14)18(20)21/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBYZWHYOKWRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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